molecular formula C13H17N3OS B14405867 5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-96-6

5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14405867
CAS No.: 87410-96-6
M. Wt: 263.36 g/mol
InChI Key: UONDSZDVZCSWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using Clemmensen reduction, which involves zinc amalgam and hydrochloric acid.

    Thiadiazole Formation: The thiadiazole ring is formed by reacting the intermediate with thiosemicarbazide under acidic conditions, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazoles or methoxyphenyl derivatives.

Scientific Research Applications

5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and thiadiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-N-propyl-propionamide: Similar structure but lacks the thiadiazole ring.

    Urapidil: Contains a methoxyphenyl group but has a different core structure.

Uniqueness

5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

87410-96-6

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H17N3OS/c1-14-13-16-15-12(18-13)5-3-4-10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,14,16)

InChI Key

UONDSZDVZCSWEM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.